tert-butyl 4,4-difluoro-2-methylidenebutanoate

Catalog No.
S6896918
CAS No.
2866321-96-0
M.F
C9H14F2O2
M. Wt
192.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl 4,4-difluoro-2-methylidenebutanoate

CAS Number

2866321-96-0

Product Name

tert-butyl 4,4-difluoro-2-methylidenebutanoate

IUPAC Name

tert-butyl 4,4-difluoro-2-methylidenebutanoate

Molecular Formula

C9H14F2O2

Molecular Weight

192.20 g/mol

InChI

InChI=1S/C9H14F2O2/c1-6(5-7(10)11)8(12)13-9(2,3)4/h7H,1,5H2,2-4H3

InChI Key

NWWPKBRZYPODQQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C(=C)CC(F)F

Canonical SMILES

CC(C)(C)OC(=O)C(=C)CC(F)F

Tert-butyl 4,4-difluoro-2-methylidenebutanoate is an organic compound characterized by its unique structure, which includes a tert-butyl group and two fluorine substituents on the 4-position of a 2-methylidenebutanoate moiety. Its molecular formula is C8H12F2O2C_8H_{12}F_2O_2, and it has a molecular weight of approximately 182.18 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of fluorine atoms, which can enhance biological activity and alter chemical reactivity.

, including:

  • Oxidation: The presence of the tert-butyl group allows for selective oxidation reactions, which can lead to the formation of alcohols or ketones.
  • Reduction: This compound can undergo reduction processes to yield corresponding alcohols.
  • Substitution Reactions: The difluoromethyl group can be involved in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Several methods can be employed to synthesize tert-butyl 4,4-difluoro-2-methylidenebutanoate:

  • Fluorination Reactions: Utilizing fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents can introduce fluorine atoms into the compound.
  • Esterification: The reaction between tert-butyl alcohol and 4,4-difluoro-2-methylidenebutanoic acid under acidic conditions can yield the desired ester.
  • Mitsunobu Reaction: This method may also be applicable for introducing functional groups into the molecule while maintaining its structural integrity .

Tert-butyl 4,4-difluoro-2-methylidenebutanoate has several potential applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
  • Pharmaceuticals: Given its unique properties, it may find use in drug development, particularly in designing new therapeutic agents with improved efficacy.
  • Agricultural Chemicals: The compound could potentially be explored for use in agrochemicals due to its possible biological activity against pests or diseases .

Tert-butyl 4,4-difluoro-2-methylidenebutanoate shares similarities with several other compounds that also contain tert-butyl groups and fluorinated moieties. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 4-fluoro-2-nitrobenzoateTert-butyl group; nitro substituentContains a nitro group that may enhance reactivity
Butylated HydroxytolueneHydroxytoluene structure with tert-butyl groupsKnown antioxidant properties; widely used in food preservation
Tert-butyl 4-hydroxybenzoateHydroxybenzoate structure; tert-butyl groupUsed as a preservative; exhibits antimicrobial properties

The uniqueness of tert-butyl 4,4-difluoro-2-methylidenebutanoate lies in its specific combination of fluorine substituents which may impart distinct chemical and biological properties compared to these similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

192.09618601 g/mol

Monoisotopic Mass

192.09618601 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-15-2024

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